2-(acetamidooxy)acetamide
Description
2-(Acetamidooxy)acetamide is a synthetic acetamide derivative characterized by an acetamidooxy (–O–NHAc) substituent at the C2 position of the acetamide backbone. The compound’s synthesis likely follows nucleophilic substitution or condensation reactions, analogous to methods used for related derivatives .
Properties
CAS No. |
59701-04-1 |
|---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetamidooxy)acetamide can be achieved through various methods. One common approach involves the reaction of acetamide with hydroxylamine under controlled conditions. The reaction typically proceeds as follows:
Reaction of Acetamide with Hydroxylamine: Acetamide is treated with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Key parameters such as temperature, pH, and reaction time are carefully controlled to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Acetamidooxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The acetamidooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(Acetamidooxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(acetamidooxy)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context. It may also participate in covalent modifications of proteins, altering their function and activity. The pathways involved include nucleophilic attack on the acetamidooxy group, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 2: Activity Comparison of Acetamide Derivatives
Key Observations:
- Antimicrobial Potential: Derivatives with sulfonylpiperazinyl groups (e.g., compound 47) show potent activity against gram-positive bacteria and fungi, suggesting that electron-withdrawing substituents enhance bioactivity .
- Structural-Activity Relationships (SAR) : The presence of heterocyclic or halogenated groups (e.g., Cl, Br) correlates with improved pharmacological properties, likely due to increased membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
